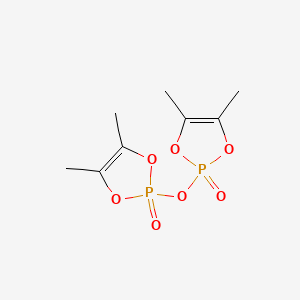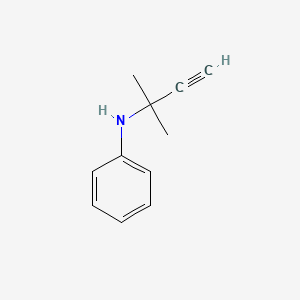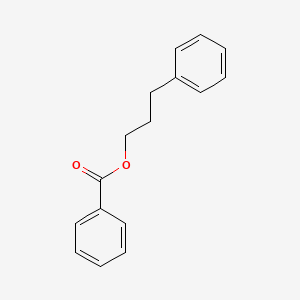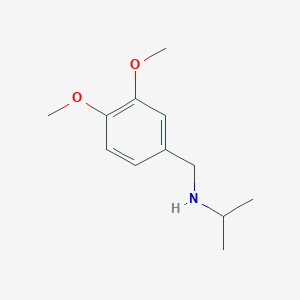
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Overview
Description
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- (BMDM) is a synthetic organic compound belonging to the family of benzenemethanamines. BMDM is a derivative of benzenemethanamine, a compound that has been extensively studied in the field of organic chemistry. BMDM has been used in various scientific research applications, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, is involved in a variety of scientific research applications, particularly in the synthesis of complex molecules. For instance, the synthesis of (±)-Glaucine and (±)-Neospirodienone via an efficient one-pot Bischler–Napieralski reaction demonstrates the versatility of derivatives of Benzenemethanamine in organic chemistry. This process entails the condensation of 3,4-dimethoxybenzeneethanamine with various benzeneacetic acids, followed by reduction to produce a series of tetrahydroisoquinolines, highlighting the compound's role in synthesizing medically relevant molecules (Huang et al., 2004).
Pharmacological Research
In pharmacological contexts, derivatives of Benzenemethanamine are explored for their potential in creating novel therapeutic agents. The synthesis of a medical intermediate molecule, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, exemplifies ongoing research into compounds for treating psychotic and schizophrenic psychosis. This research signifies the compound's importance in developing new psychiatric medications (Zhimin, 2003).
Anti-tumor Potential
Moreover, the exploration of novel anti-tumor agents such as Dimethoxydop-NU, synthesized from 3,4-dimethoxy-phenethylamine (a related compound), underscores the potential applications of Benzenemethanamine derivatives in oncology. This compound has shown significant tumor regression effects in murine models, pointing to the broader therapeutic possibilities of Benzenemethanamine derivatives in cancer treatment (Mukherjee et al., 2007).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCXOWMROZVRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354510 | |
| Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
CAS RN |
101825-11-0 | |
| Record name | Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



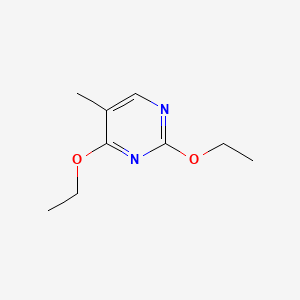
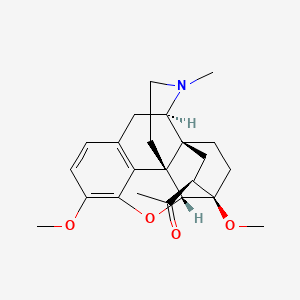


![4-[Ethyl(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1615417.png)
![Anthra[2,3-a]coronene](/img/structure/B1615418.png)

![N-(8-Aza-bicyclo[3.2.1]oct-3-yl)-acetamide](/img/structure/B1615422.png)
